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Compound of Interest

Compound Name: delta-2-Cefodizime

Cat. No.: B601310 Get Quote

Introduction
Cefodizime is a third-generation cephalosporin antibiotic used in the treatment of a wide range

of bacterial infections. As with all pharmaceuticals, ensuring the purity and stability of

Cefodizime is critical for its safety and efficacy. A common degradation pathway for

cephalosporins involves the isomerization of the dihydrothiazine ring, leading to the formation

of the biologically inactive delta-2 (Δ²) isomer from the active delta-3 (Δ³) form. The presence of

the Δ²-Cefodizime impurity is a key indicator of product degradation and must be carefully

monitored.

This application note details a robust, stability-indicating High-Performance Liquid

Chromatography (HPLC) method for the quantitative determination of delta-2-Cefodizime and

other related substances in Cefodizime drug substance and formulated products. The method

is designed to be precise, accurate, and specific, providing a clear separation of the parent

drug from its potential impurities.

Principle
The method utilizes reversed-phase HPLC with a gradient elution to achieve separation of

Cefodizime and its impurities. A C18 stationary phase provides the necessary hydrophobicity to

retain the compounds of interest. The mobile phase consists of a phosphate buffer and an

organic modifier (acetonitrile). By gradually increasing the concentration of the organic modifier,

compounds are eluted based on their polarity, allowing for the effective separation of the

closely related Cefodizime and its delta-2 isomer. Detection is performed using a UV detector
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at a wavelength that provides optimal sensitivity for both the active pharmaceutical ingredient

(API) and its impurities.

Experimental Protocols
Materials and Reagents

Cefodizime Sodium Reference Standard (CRS)

Delta-2-Cefodizime Impurity Standard

Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

Orthophosphoric acid (H₃PO₄), analytical grade

Acetonitrile, HPLC grade

Water, HPLC grade or purified to a resistivity of ≥18.2 MΩ·cm

Instrumentation and Chromatographic Conditions
A summary of the HPLC instrument and conditions is provided in the table below.
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Parameter Specification

HPLC System

Agilent 1200 series or equivalent with a gradient

pump, autosampler, column oven, and UV

detector

Column
Phenomenex Luna C18, 250 mm x 4.6 mm, 5

µm particle size, or equivalent

Mobile Phase A 25 mM Potassium Phosphate buffer (pH 4.5)

Mobile Phase B Acetonitrile

Gradient Program See Table 2

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection Wavelength 215 nm

Injection Volume 20 µL

Run Time 40 minutes

Preparation of Solutions
Mobile Phase A (25 mM Potassium Phosphate Buffer, pH 4.5): Dissolve 3.4 g of potassium

dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with diluted

orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas prior to

use.

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a ratio of 95:5 (v/v).

Standard Solution Preparation (0.5 mg/mL Cefodizime): Accurately weigh about 25 mg of

Cefodizime Sodium CRS and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to

volume with the diluent.

Impurity Stock Solution (0.1 mg/mL Delta-2-Cefodizime): Accurately weigh about 5 mg of

Delta-2-Cefodizime impurity standard and transfer it to a 50 mL volumetric flask. Dissolve in

and dilute to volume with the diluent.
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System Suitability Solution: Prepare a solution containing 0.5 mg/mL of Cefodizime and 0.01

mg/mL of Delta-2-Cefodizime in the diluent.

Sample Solution Preparation (0.5 mg/mL Cefodizime): Accurately weigh a quantity of the

Cefodizime drug substance or powdered formulation equivalent to 25 mg of Cefodizime and

transfer it to a 50 mL volumetric flask. Add approximately 40 mL of diluent and sonicate for 10

minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a

0.45 µm syringe filter before injection.

Gradient Elution Program
The gradient program for the separation is detailed in the table below.

Time (minutes) % Mobile Phase A % Mobile Phase B

0 95 5

25 60 40

30 40 60

35 95 5

40 95 5

Data Presentation and System Suitability
The performance of the HPLC system should be verified before sample analysis by injecting

the system suitability solution. The acceptance criteria are provided below.
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Parameter Acceptance Criteria

Tailing Factor (Cefodizime Peak) ≤ 2.0

Theoretical Plates (Cefodizime Peak) ≥ 2000

Resolution (between Cefodizime and Delta-2-

Cefodizime)
≥ 2.0

Relative Standard Deviation (RSD) for 6

replicate injections of Cefodizime peak area
≤ 2.0%

Typical Impurity Profile
A typical impurity profile obtained from a stressed Cefodizime sample is presented below.

Retention times are approximate and may vary depending on the specific HPLC system and

column used.

Peak Name
Approximate
Retention Time
(min)

Relative Retention
Time (RRT)

Acceptance
Criteria (%)

Cefodizime 15.2 1.00 -

Delta-2-Cefodizime 17.5 ~1.15 ≤ 0.5

Unknown Impurity 1 8.9 ~0.59 ≤ 0.2

Unknown Impurity 2 12.4 ~0.82 ≤ 0.2

Total Impurities - - ≤ 1.0

Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of Cefodizime

impurities.
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Caption: Workflow for Cefodizime Impurity Profiling by HPLC.
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Cefodizime and Delta-2 Isomer Relationship
The diagram below illustrates the relationship between the active Cefodizime (Δ³ isomer) and

its inactive degradation product, the Δ² isomer.

Cefodizime (Δ³-Isomer)
Active Form

Delta-2-Cefodizime (Δ²-Isomer)
Inactive Impurity

Isomerization
(Degradation)

Click to download full resolution via product page

Caption: Isomerization of Cefodizime to its Delta-2 Impurity.

Conclusion
The HPLC method described in this application note is suitable for the routine quality control

analysis of Cefodizime, providing a reliable means to profile and quantify the critical delta-2-
Cefodizime impurity and other related substances. The method is specific, sensitive, and

robust, making it an essential tool for ensuring the quality and stability of Cefodizime drug

substance and products. Adherence to the system suitability criteria is crucial for ensuring the

validity of the analytical results.

To cite this document: BenchChem. [HPLC Method for Delta-2-Cefodizime Impurity Profiling:
Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b601310#hplc-method-for-delta-2-cefodizime-impurity-
profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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